molecular formula C8H7BrO2S B6147578 methyl 2-bromo-5-sulfanylbenzoate CAS No. 1565039-15-7

methyl 2-bromo-5-sulfanylbenzoate

Cat. No.: B6147578
CAS No.: 1565039-15-7
M. Wt: 247.1
InChI Key:
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Description

Methyl 2-bromo-5-sulfanylbenzoate: is an organic compound with the molecular formula C8H7BrO2S . It is a derivative of benzoic acid, featuring a bromine atom and a sulfanyl group on the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Halogenation and Sulfurization:

  • Esterification: The carboxylic acid group of 2-bromo-5-sulfanylbenzoic acid can be esterified using methanol in the presence of a strong acid catalyst to form this compound.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is typically produced in batch reactors where precise control of temperature and reagent concentrations is maintained to ensure high yield and purity.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid or its derivatives.

  • Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 2-hydroxy-5-sulfanylbenzoic acid.

  • Substitution: The bromine atom can be substituted with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like sodium iodide (NaI) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 2-bromo-5-sulfanylbenzoic acid

  • Reduction: 2-hydroxy-5-sulfanylbenzoic acid

  • Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry: Methyl 2-bromo-5-sulfanylbenzoate is used as an intermediate in the synthesis of more complex organic compounds. Biology: It serves as a building block in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: The compound is investigated for its potential therapeutic properties, particularly in the development of new drugs. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 2-bromo-5-sulfanylbenzoate exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Methyl 2-bromo-5-sulfamoylbenzoate: Contains a sulfamoyl group instead of a sulfanyl group.

  • Methyl 2-bromobenzoate: Lacks the sulfanyl group.

This comprehensive overview provides a detailed understanding of methyl 2-bromo-5-sulfanylbenzoate, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1565039-15-7

Molecular Formula

C8H7BrO2S

Molecular Weight

247.1

Purity

95

Origin of Product

United States

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